Potassium Succinate

Catalog No.
S603032
CAS No.
676-47-1
M.F
C4H6KO4
M. Wt
157.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium Succinate

CAS Number

676-47-1

Product Name

Potassium Succinate

IUPAC Name

dipotassium;butanedioate

Molecular Formula

C4H6KO4

Molecular Weight

157.19 g/mol

InChI

InChI=1S/C4H6O4.K/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);

InChI Key

ZCWYDQNATAJCIN-UHFFFAOYSA-N

SMILES

C(CC(=O)[O-])C(=O)[O-].[K+].[K+]

Synonyms

1,2 Ethanedicarboxylic Acid, 1,2-Ethanedicarboxylic Acid, 1,4 Butanedioic Acid, 1,4-Butanedioic Acid, Ammonium Succinate, Butanedioic Acid, Potassium Succinate, Succinate, Succinate, Ammonium, Succinate, Potassium, Succinic Acid

Canonical SMILES

C(CC(=O)O)C(=O)O.[K]

Biocompatibility and Cellular Function Studies

Due to its low toxicity and involvement in the Krebs cycle (cellular respiration), dipotassium succinate is being explored for its potential biocompatibility and effects on cellular function. Studies have investigated its use as a:

  • Cell culture supplement: Research suggests dipotassium succinate may enhance cell viability and proliferation in cell cultures, potentially improving cell culture efficiency [].
  • Mitochondrial function modulator: Dipotassium succinate directly enters the Krebs cycle, potentially impacting mitochondrial activity and bioenergetics. Studies are exploring its role in understanding and influencing mitochondrial function [].

Material Science Applications

Dipotassium succinate's unique physicochemical properties, including good solubility and thermal stability, are being investigated for potential material science applications. These include:

  • Biodegradable polymer development: Research is exploring the use of dipotassium succinate as a building block for the development of biodegradable polymers with various potential applications [].
  • Electrolyte component: Studies are investigating the use of dipotassium succinate in electrolytes for energy storage devices like batteries, due to its potential for improved performance and stability [].

Potassium succinate is a potassium salt of succinic acid, represented by the chemical formula C4H4K2O4\text{C}_4\text{H}_4\text{K}_2\text{O}_4. This compound appears as a white crystalline solid and is soluble in water. It is derived from succinic acid, a dicarboxylic acid that plays a significant role in various biological processes, particularly in the tricarboxylic acid cycle, which is essential for cellular respiration. Potassium succinate is notable for its buffering capacity and is often utilized in biochemical applications and industrial processes.

Dipotassium succinate is generally considered safe for human consumption when used within recommended amounts as a food additive []. However, excessive intake can cause gastrointestinal discomfort like diarrhea.

  • Formation Reaction:
    Succinic Acid+Potassium HydroxidePotassium Succinate+Water\text{Succinic Acid}+\text{Potassium Hydroxide}\rightarrow \text{Potassium Succinate}+\text{Water}
    This reaction involves the neutralization of succinic acid with potassium hydroxide, resulting in the formation of potassium succinate and water .
  • Kolbe Electrolysis:
    The Kolbe electrolysis of potassium succinate leads to the production of carbon dioxide and alkenes:
    2(C4H4K2O4)+H2OAlkene+2CO2+2KOH2(\text{C}_4\text{H}_4\text{K}_2\text{O}_4)+\text{H}_2\text{O}\rightarrow \text{Alkene}+2\text{CO}_2+2\text{KOH}
    This process involves the decarboxylation of the carboxylic groups, forming radicals that couple to generate alkenes .
  • Dehydrogenation:
    Potassium succinate can be converted to fumarate through dehydrogenation reactions, which are catalyzed by specific enzymes in biological systems.

Potassium succinate exhibits several biological activities:

  • Metabolic Role: It is an intermediate in the tricarboxylic acid cycle, where it is generated from succinyl-CoA and subsequently converted to fumarate. This cycle is crucial for energy production in aerobic organisms .
  • Hypoxia Mimicking: High concentrations of potassium succinate can stabilize hypoxia-inducible factors, influencing gene expression related to angiogenesis and metabolism .
  • Buffering Agent: Due to its ability to maintain pH levels, potassium succinate is often used in biological experiments and formulations.

The synthesis of potassium succinate typically involves straightforward methods:

  • Neutralization Reaction:
    • Dissolve succinic acid in water.
    • Gradually add potassium hydroxide until neutralization occurs.
    • Evaporate water to crystallize potassium succinate .
  • Recrystallization:
    • The crude product can be purified through recrystallization techniques using solvents like methanol or ethanol to enhance purity.
  • Electrochemical Methods:
    • Kolbe electrolysis can also be employed for producing derivatives of potassium succinate, although this method primarily generates alkenes rather than pure potassium succinate .

Potassium succinate has diverse applications across various fields:

  • Biochemistry: Used as a buffering agent and in metabolic studies.
  • Pharmaceuticals: Serves as an ingredient in drug formulations due to its physiological compatibility.
  • Agriculture: Acts as a fertilizer additive, enhancing nutrient availability.
  • Food Industry: Utilized as a food flavoring agent and preservative .

Several compounds share structural or functional similarities with potassium succinate. Below are some notable examples:

CompoundFormulaKey Characteristics
Sodium SuccinateC₄H₄Na₂O₄Similar buffering capacity; used in food applications
Calcium SuccinateC₈H₈CaO₄Used in dietary supplements; provides calcium ions
Magnesium SuccinateC₄H₄MgO₄Utilized for magnesium supplementation
Potassium GlutamateC₅H₈KNO₄Amino acid derivative; flavor enhancer
Potassium CitrateC₆H₅K₃O₇Used as a food preservative and acidity regulator

Uniqueness of Potassium Succinate

Potassium succinate's uniqueness lies in its dual role as both a metabolic intermediate and a buffering agent. Unlike other similar compounds, it directly participates in critical biochemical pathways while also providing stability to pH levels in various applications. Its versatility makes it valuable across multiple industries, from pharmaceuticals to agriculture.

Molecular Formula and Weight

Potassium succinate exists in multiple forms with varying molecular compositions and weights [2] [3]. The anhydrous dipotassium succinate has the molecular formula C₄H₄K₂O₄ with a molecular weight of 194.27 grams per mole [2] [7]. The monopotassium succinate form exhibits the molecular formula C₄H₅KO₄ and a molecular weight of 156.18 grams per mole [8]. Additionally, potassium succinate commonly occurs as a trihydrate form with the molecular formula C₄H₄K₂O₄ · 3H₂O and a molecular weight of 248.31 grams per mole [1] [13].

FormMolecular FormulaMolecular Weight (g/mol)CAS Number
Anhydrous Dipotassium SuccinateC₄H₄K₂O₄194.27676-47-1
Monopotassium SuccinateC₄H₅KO₄156.1804T3Y23Q0T
Dipotassium Succinate TrihydrateC₄H₄K₂O₄ · 3H₂O248.316100-18-1
Hydrated Form (Mixed)C₄H₆K₂O₅212.28129846999

The International Union of Pure and Applied Chemistry name for the dipotassium salt is dipotassium butanedioate [6] [7]. The compound is also known by several synonyms including butanedioic acid dipotassium salt and succinic acid potassium salt [6] [7].

Structural Characteristics and Bonding

Potassium succinate exhibits ionic bonding between the potassium cations and the succinate anions [20] [30]. The succinate ion, derived from succinic acid, carries a double negative charge and forms ionic bonds with two potassium ions in the dipotassium form [21]. In the crystal structure of potassium succinate trihydrate, the potassium ion adopts a distorted octahedral coordination geometry [30]. The potassium atom is coordinated by six oxygen atoms with bond distances ranging from 2.716 to 3.070 Angstroms [30].

The crystal structure analysis reveals that potassium succinate trihydrate belongs to the orthorhombic crystal system with space group Pnma [30]. The lattice parameters are a = 15.695 Angstroms, b = 7.592 Angstroms, and c = 8.508 Angstroms [30]. The unit cell volume is 1013.8 cubic Angstroms with four formula units per unit cell [30]. The succinate ion lies on a mirror plane within the crystal structure [30].

CharacteristicDetailsReference Form
Bond TypeIonic bonds between K⁺ and succinate²⁻General
Coordination GeometryDistorted octahedral/cubicPotassium coordination
Crystal SystemOrthorhombic (trihydrate)Trihydrate form
Space GroupPnmaTrihydrate form
Lattice Parametersa=15.695 Å, b=7.592 Å, c=8.508 ÅTrihydrate form

In the potassium succinate succinic acid complex, the potassium adopts a distorted cubic coordination environment with eight coordinating oxygen atoms [11] [20]. The molecular structure shows that potassium ions connect through coordination bonds with succinate ions and water molecules, forming layers within the crystal structure [30].

Physical Properties

Solubility Profile

Potassium succinate demonstrates high solubility in water, making it a readily water-soluble salt [9] . Research on aqueous solutions of potassium succinate at 25 degrees Celsius has been conducted to determine activity coefficients using electromotive force measurements [9]. The compound shows excellent solubility characteristics in aqueous media, which contributes to its utility in various applications [13].

The solubility of potassium succinate succinic acid complex in water has been studied across different temperatures ranging from 25 to 45 degrees Celsius [11]. The solubility increases with temperature, and the compound can be crystallized from aqueous solutions through slow evaporation techniques [11] [20].

Melting and Boiling Points

Limited data is available regarding the specific melting point of pure potassium succinate [4] [22]. However, the calculated boiling point for dipotassium succinate trihydrate is reported as 236.1 degrees Celsius at 760 millimeters of mercury [22]. The potassium succinate succinic acid complex exhibits a sharp melting point at 162 degrees Celsius [23]. Upon further heating beyond the melting point, the compound decomposes with evolution of acid vapors, forming a charred mass [23].

Thermal analysis studies using thermogravimetric analysis and differential thermal analysis have been performed on potassium succinate compounds to characterize their thermal stability and decomposition behavior [11] [20]. These studies reveal that the compounds undergo thermal decomposition at elevated temperatures rather than simple phase transitions.

Density and Appearance

Potassium succinate in its anhydrous form appears as a white crystalline solid that is odorless [2] [21]. The trihydrate form manifests as colorless, transparent prismatic crystals with bright lustrous faces [23] [30]. These crystals are permanent in air and maintain their crystalline structure under normal atmospheric conditions [23].

The density of the potassium succinate succinic acid complex has been determined using Retgers' method in a mixture of bromoform and turpentine, yielding a value of 1.559 grams per cubic centimeter [23]. The crystals are described as very soft and can be easily crumbled between fingers [23].

PropertyValueNotes
Solubility in WaterHighly solubleWater soluble salt
Appearance (Anhydrous)White crystalline solidOdorless solid
Appearance (Trihydrate)Colorless prismatic crystalsTransparent crystals
Density1.559 g/cm³ (complex form)Experimental determination
Melting Point162°C (complex form)Sharp melting point
Boiling Point236.1°C at 760 mmHgCalculated value

Chemical Reactivity

Acid-Base Properties

Potassium succinate functions as a salt derived from the neutralization of succinic acid with potassium hydroxide [12] [21]. The succinic acid/succinate system exhibits excellent buffering capacity at acidic pH values ranging from 4.5 to 6.0 [31] [32]. This buffering capability makes potassium succinate valuable in biological and pharmaceutical applications where pH control is essential [31] [33].

The succinate ion, being the conjugate base of succinic acid, can accept protons in acidic solutions, thereby resisting changes in pH [31]. The pKa values for succinic acid are 4.3 and 5.6 for the first and second deprotonation reactions respectively [21]. In aqueous solutions, potassium succinate dissociates completely to form potassium ions and succinate ions [26] [29].

During freezing of succinate buffer solutions, selective crystallization of the sodium succinate component can occur, leading to pH shifts [31] [35]. This phenomenon has been extensively studied in pharmaceutical formulations where pH stability is critical [31] [33].

Redox Behavior

Potassium succinate participates in various redox reactions, particularly in electrochemical processes [26] [29]. During electrolysis of concentrated aqueous solutions of potassium succinate, the succinate ions undergo oxidation at the anode [26] [29]. This process, known as Kolbe electrolysis, results in the formation of ethylene and carbon dioxide as the primary products [26] [29].

The oxidation mechanism involves the loss of electrons from the succinate ion, forming radicals that subsequently decompose to release carbon dioxide [26] [29]. The remaining carbon radicals can dimerize to form ethylene, making this an important synthetic pathway for organic compound production [26] [29].

In biological systems, succinate oxidation by mitochondria can generate higher protonmotive forces compared to other substrates [25]. The redox potential of the succinate/fumarate couple is approximately +6 millivolts under standard conditions [25]. This relatively low reduction potential compared to other biological electron donors affects its behavior in cellular respiratory processes [25].

Coordination Chemistry

Potassium succinate demonstrates significant coordination chemistry capabilities through the formation of complexes with various metal ions [11] [20] [27]. The succinate ion acts as a ligand, coordinating to metal centers through its carboxylate oxygen atoms [11] [30]. In the crystal structure, potassium ions exhibit coordination numbers of six to eight, depending on the specific hydration state and crystal form [30].

The coordination geometry around potassium in potassium succinate structures is typically distorted octahedral or cubic [11] [20] [30]. The oxygen atoms from both succinate ions and water molecules participate in the coordination sphere [30]. Bond distances between potassium and coordinating oxygen atoms range from 2.716 to 3.070 Angstroms in the trihydrate form [30].

Studies on potassium succinate succinic acid complexes reveal that the compound can form three-dimensional network structures through coordination bonds [11] [20]. The potassium ions link organic backbones of succinate groups, creating extended coordination polymers [11]. These coordination properties make potassium succinate useful in materials science applications and as a precursor for more complex coordination compounds [27].

Reaction TypeProducts/BehaviorConditionsApplication
Electrolysis (Kolbe)Ethylene + CO₂Aqueous electrolysisOrganic synthesis
Buffering ActionpH buffer (4.5-6.0)Aqueous solutionBiological systems
Coordination Complex FormationMetal coordination complexesWith metal ionsCoordination chemistry
Thermal DecompositionCharred mass + acid vaporsElevated temperatureThermal analysis

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

156.99031515 g/mol

Monoisotopic Mass

156.99031515 g/mol

Heavy Atom Count

9

UNII

D5RP2087WB

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

676-47-1
22445-04-1

Wikipedia

Dipotassium succinate

Use Classification

Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes

General Manufacturing Information

Butanedioic acid, potassium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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